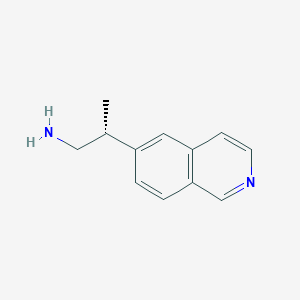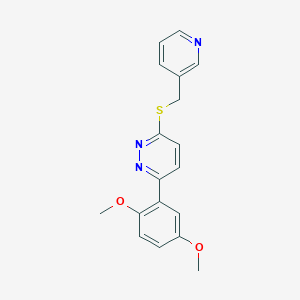
1-(2-Ethyl-5-methylpyrazol-3-yl)ethanamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethyl-5-methylpyrazol-3-yl)ethanamine;dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and therapeutic applications. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethyl-5-methylpyrazol-3-yl)ethanamine;dihydrochloride typically involves the following steps:
Formation of Pyrazole Core: The pyrazole ring is formed through the reaction of hydrazine with β-diketones or β-ketoesters.
Substitution at the 2-Position: Ethyl group is introduced at the 2-position of the pyrazole ring through nucleophilic substitution reactions.
Methylation at the 5-Position: The methyl group is introduced at the 5-position using methylating agents such as methyl iodide.
Amination at the 3-Position: The ethanamine group is introduced at the 3-position through amination reactions.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Ethyl-5-methylpyrazol-3-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides and amines are used, and the reactions are typically carried out in polar aprotic solvents.
Major Products Formed:
Oxidation Products: Various oxo derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted pyrazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethyl-5-methylpyrazol-3-yl)ethanamine;dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-(2-Ethyl-5-methylpyrazol-3-yl)ethanamine;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(2-Ethyl-5-methylpyrazol-3-yl)ethanamine;dihydrochloride is compared with other similar pyrazole derivatives, highlighting its uniqueness. Some similar compounds include:
1-(2-Methyl-5-ethylpyrazol-3-yl)ethanamine;dihydrochloride
1-(2-Ethyl-5-ethylpyrazol-3-yl)ethanamine;dihydrochloride
1-(2-Ethyl-5-propylpyrazol-3-yl)ethanamine;dihydrochloride
These compounds share structural similarities but differ in the substituents on the pyrazole ring, leading to variations in their chemical properties and biological activities.
Eigenschaften
IUPAC Name |
1-(2-ethyl-5-methylpyrazol-3-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-4-11-8(7(3)9)5-6(2)10-11;;/h5,7H,4,9H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIOYHHGWZPXGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methoxyphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2792181.png)

![3-[(5-Amino-6-chloro-1,2,4-triazin-3-yl)amino]butan-1-ol](/img/structure/B2792188.png)

![2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid](/img/structure/B2792190.png)
![1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfinyl]-1-ethanol](/img/structure/B2792192.png)

![2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone](/img/structure/B2792194.png)
![Ethyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2792195.png)
![2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetonitrile](/img/structure/B2792196.png)


![2-Methyl-3-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoic acid](/img/structure/B2792202.png)
